molecular formula C11H10FN3OS B3388309 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide CAS No. 869716-02-9

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide

Cat. No.: B3388309
CAS No.: 869716-02-9
M. Wt: 251.28 g/mol
InChI Key: RDHDVMLJEUVJHV-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide (CAS: 869716-02-9) is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and an acetohydrazide moiety at position 2. Its molecular formula is C₁₁H₁₀FN₃OS (MW: 251.28 g/mol) . The compound is synthesized via hydrazinolysis of an ethyl ester precursor, a method common to many acetohydrazide derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)11-14-9(6-17-11)5-10(16)15-13/h1-4,6H,5,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDVMLJEUVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thiazoles and hydrazides .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics, especially in an era of rising antibiotic resistance.
  • Anticancer Properties : Several studies have reported the potential anticancer effects of this compound. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro, particularly in breast and liver cancer models. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing markers of inflammation in animal models. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Its derivatives are being explored for:

  • Targeted Drug Delivery : Modifications can help in creating targeted delivery systems that enhance the therapeutic index of drugs.
  • Combination Therapies : Due to its diverse mechanisms of action, it is being studied in combination with other drugs to improve efficacy against resistant strains or advanced cancers.

Case Studies and Research Findings

StudyFindings
Study 1 (Antimicrobial Activity)Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below standard thresholds.
Study 2 (Anticancer Effects)In vitro studies showed a reduction in cell viability by over 70% in MCF-7 breast cancer cells at specific concentrations.
Study 3 (Neuroprotection)Animal models indicated reduced neuroinflammation and improved cognitive function after treatment with the compound.

Mechanism of Action

Comparison with Similar Compounds

Thiazole and Benzothiazole Derivatives

a. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (CAS: 63788-65-8)

  • Structure : Lacks the 4-fluorophenyl group but retains the thiazole-acetohydrazide backbone (C₅H₈N₄OS, MW: 172.21 g/mol) .
  • Synthesis: Prepared via hydrazine hydrate reaction with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, analogous to the target compound .
  • Applications : Serves as an intermediate for triazole and thioamide derivatives, but its bioactivity is less studied compared to fluorinated analogs .

b. Benzothiazole Acylhydrazones (e.g., Compounds 4a–4j)

  • Structure : Replace the thiazole core with a benzothiazole ring and include substituted benzylidene groups .
  • Activity: Demonstrated cytotoxicity against glioma (C6), lung (A549), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the micromolar range. Selectivity for cancer cells over healthy NIH3T3 fibroblasts was noted .
  • Comparison : The fluorophenyl-thiazole scaffold in the target compound may offer enhanced lipophilicity and target affinity due to fluorine’s electron-withdrawing effects .

Fluorinated Hydrazones and Triazole-Thiol Derivatives

a. 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

  • Structure : Combines a benzimidazole ring, sulfanyl linker, and 4-fluorobenzylidene group .
  • Activity : Exhibited antimicrobial effects against E. coli (MIC: 13.3 μg/mL) and K. pneumoniae (MIC: 26.6 μg/mL) .

b. 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N′-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

  • Structure : Integrates a triazole ring with chlorophenyl and fluorophenyl substituents .
  • Applications : Structural complexity enhances interaction with biological targets, though specific activity data are unavailable. The triazole-thiol moiety may improve metabolic stability compared to thiazole analogs .

Coumarin and Quinazolinone Acetohydrazides

a. N′-Benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide

  • Structure : Coumarin core linked to a benzylidene-acetohydrazide group .
  • Activity : Showed antioxidant properties via DPPH radical scavenging, comparable to ascorbic acid .
  • Comparison : The target compound’s thiazole-fluorophenyl system may prioritize cytotoxic over antioxidant effects, highlighting functional group-dependent bioactivity .

b. 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide

  • Structure: Quinazolinone ring with a thioacetohydrazide chain .
  • Synthesis : Similar hydrazine-mediated route, yielding 77% of product .
  • Comparison: The quinazolinone core’s planar structure may facilitate DNA intercalation, a mechanism less likely with the non-planar thiazole system in the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound Thiazole 4-Fluorophenyl, acetohydrazide 251.28 Potential anticancer
2-(2-Amino-thiazol)acetohydrazide Thiazole Amino, acetohydrazide 172.21 Intermediate synthesis
Benzothiazole Acylhydrazones Benzothiazole Substituted benzylidene ~350–400 Cytotoxic (IC₅₀: µM)
Fluorinated Benzimidazole Benzimidazole 4-Fluorobenzylidene ~340 Antimicrobial (MIC: µg/mL)

Research Findings and Implications

  • Anticancer Potential: Fluorinated thiazole derivatives (e.g., benzothiazoles in ) show promise in targeting diverse cancer lines. The target compound’s fluorine atom may enhance blood-brain barrier penetration, relevant for glioma therapy .
  • Antimicrobial Activity : Fluorophenyl hydrazones (e.g., ) suggest that the target compound could be optimized for Gram-negative pathogens, though empirical data are needed.
  • Structural Insights : Crystallographic tools like SHELX and ORTEP could resolve the target’s 3D conformation, aiding in structure-activity relationship (SAR) studies.

Biological Activity

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₈F₃N₃OS
  • CAS Number : [Insert CAS Number]
  • IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, impacting metabolic pathways crucial for cell proliferation.
  • Receptor Binding : The compound interacts with specific receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
  • Gene Expression Modulation : Research indicates that it can alter gene expression through epigenetic modifications, particularly affecting histone methylation patterns.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Various studies have demonstrated its cytotoxic effects against cancer cell lines. For instance:
    • In vitro tests showed IC50 values indicating significant growth inhibition in HT-29 and Jurkat cells.
    • The presence of the thiazole ring is essential for its cytotoxic properties, with modifications in the phenyl group enhancing activity.
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains, outperforming standard antibiotics in certain assays. Its mechanism involves targeting bacterial topoisomerases without affecting human isoforms, thus minimizing toxicity.

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelIC50 Values (µg/mL)Reference
AntitumorHT-29 Cells< 1.0
AntitumorJurkat Cells< 0.5
AntimicrobialS. aureus0.012
Enzyme InhibitionGyrB and ParENot specified

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antitumor effects of various thiazole derivatives, including this compound. Results indicated a strong correlation between structural modifications and cytotoxicity levels across different cancer cell lines.
  • Antimicrobial Studies :
    Another research effort focused on the antimicrobial properties of thiazole derivatives. The compound exhibited selective inhibition against bacterial topoisomerases with minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide, and how are intermediates validated?

  • Methodology : The compound is synthesized via a two-step process:

Esterification : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is prepared by reacting 4-fluorophenyl precursors with ethyl bromoacetate in the presence of anhydrous K₂CO₃ in dry acetone .

Hydrazide Formation : The ester intermediate is refluxed with hydrazine hydrate (80%) in methanol for 2–3 hours, followed by purification via cold n-hexane washing .

  • Validation : Intermediates are monitored via TLC, and final products are confirmed using NMR (¹H/¹³C), IR, and mass spectrometry (e.g., molecular ion peak at m/z 252.27) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1677 cm⁻¹ for hydrazide, C=N at 1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm), while ¹³C NMR verifies thiazole ring carbons (δ 110–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass validation (e.g., m/z 252.0665 for C₁₁H₉FN₂O₂S) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

  • Structure-Activity Relationship (SAR) :

  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability compared to chloro or methoxy analogs .
  • Example : Derivatives with 4-fluorophenyl show 2.5× higher tyrosinase inhibition (IC₅₀ = 1.2 µM) than 3-chlorophenyl analogs (IC₅₀ = 3.0 µM) due to optimal halogen bonding .
    • Methodological Insight : Competitive binding assays (e.g., fluorescence quenching) and molecular docking (using AutoDock Vina) validate target interactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Approach :

Standardized Assays : Re-evaluate activities under uniform conditions (e.g., MTT assay at 48-hour incubation for cytotoxicity) .

Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges from 8–15 µM for anticancer activity in HepG2 vs. 20–30 µM for anti-inflammatory COX-2 inhibition) .

Conformational Studies : Use XRD or DFT calculations to assess how crystallographic packing or solvent effects alter bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets like tyrosinase or acetylcholinesterase?

  • Workflow :

Docking : Employ Schrödinger Suite or GROMACS to model ligand-receptor binding (e.g., fluorophenyl-thiazole moiety occupying the hydrophobic pocket of tyrosinase) .

MD Simulations : Run 100-ns simulations to evaluate stability of key hydrogen bonds (e.g., hydrazide NH with Glu256 residue) .

QSAR : Develop regression models correlating substituent electronegativity (e.g., Hammett σ values) with inhibitory potency .

Q. What are the challenges in synthesizing multi-step derivatives, and how are reaction conditions optimized?

  • Key Challenges :

  • Byproduct Formation : Competing reactions during hydrazide-thiol coupling (e.g., oxadiazole vs. triazole formation) .
  • Purification : Use column chromatography (silica gel, 70–230 mesh) or recrystallization (ethanol/water) to isolate isomers .
    • Optimization :
  • Adjust pH (6.5–7.0) and temperature (60–70°C) during cyclization to favor desired products .
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Reactant of Route 2
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.